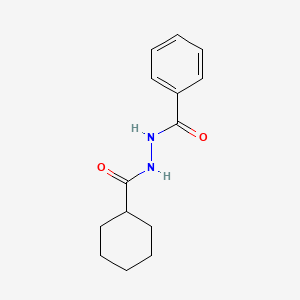
N'-(cyclohexylcarbonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(cyclohexylcarbonyl)benzohydrazide is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzohydrazide, where the benzoyl group is substituted with a cyclohexylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(cyclohexylcarbonyl)benzohydrazide can be synthesized through the reaction of cyclohexanecarbonyl chloride with benzohydrazide. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for N’-(cyclohexylcarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(cyclohexylcarbonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexylcarbonyl oxides.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
N’-(cyclohexylcarbonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(cyclohexylcarbonyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The cyclohexylcarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-benzylidene benzohydrazide: A similar compound with a benzylidene group instead of a cyclohexylcarbonyl group.
N’-benzylidene-4-tert-butylbenzohydrazide: Another derivative with a tert-butyl group, known for its urease inhibitory activity.
N’-(cyclohexylcarbonyl)-4-(tetrahydro-2-furanylmethoxy)benzohydrazide: A compound with a tetrahydrofuran ring, offering different chemical properties.
Uniqueness
N’-(cyclohexylcarbonyl)benzohydrazide is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N'-(cyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,17)(H,16,18) |
Clé InChI |
OKFSKJFDDZVDQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B12166750.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12166754.png)
![4-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)-N-methylbenzamide](/img/structure/B12166757.png)

![N-{4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12166767.png)
![N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide](/img/structure/B12166770.png)
![N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12166771.png)

![(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide](/img/structure/B12166781.png)
![N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12166785.png)
![Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12166792.png)


